3-Fluoro-2-isopropoxy-5-methylbenzoic acid
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Overview
Description
3-Fluoro-2-isopropoxy-5-methylbenzoic acid is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a benzoic acid core. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable fluorinated precursor is reacted with isopropyl alcohol in the presence of a base to introduce the isopropoxy group . The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of 3-Fluoro-2-isopropoxy-5-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-isopropoxy-5-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Fluoro-2-isopropoxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-isopropoxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy and methyl groups can influence its lipophilicity and metabolic stability. These interactions can modulate the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Similar structure with a fluorine atom and a methyl group but lacks the isopropoxy group.
3-Fluoro-2-methylbenzoic acid: Similar structure with a fluorine atom and a methyl group but lacks the isopropoxy group.
Uniqueness
3-Fluoro-2-isopropoxy-5-methylbenzoic acid is unique due to the presence of the isopropoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-5-methyl-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-6(2)15-10-8(11(13)14)4-7(3)5-9(10)12/h4-6H,1-3H3,(H,13,14) |
InChI Key |
KVLYPNHHKQCSER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC(C)C)C(=O)O |
Origin of Product |
United States |
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